Cas no 31729-66-5 ((1-Phenylcyclopropyl)methanol)
(1-Phenylcyclopropyl)methanol structure
Product Name:(1-Phenylcyclopropyl)methanol
CAS-nummer:31729-66-5
MF:C10H12O
MW:148.201683044434
MDL:MFCD00001310
CID:307047
PubChem ID:520536
Update Time:2025-09-22
(1-Phenylcyclopropyl)methanol Chemische en fysische eigenschappen
Naam en identificatie
-
- (1-Phenylcyclopropyl)methanol
- 1-phenylCyclopropanemethanol
- Cyclopropanemethanol,1-phenyl-
- 1-Phenyl cyclopropane-1-methanol
- 1-phenyl-1-cyclopropanemethanol
- 1-phenylcyclopropylmethanol
- APALRPYIDIBHQN-UHFFFAOYSA
- Cyclopropanemethanol,1-phenyl
- 1-Phenyl-1-(hydroxymethyl)cyclopropane
- 31729-66-5
- 1-phenyl-1-cyclopropane methanol
- F2189-0918
- trans-phenylcyclopropylmethanol
- EN300-142267
- Z1033255944
- AC-29558
- NS00050739
- AS-59902
- SY035494
- A820964
- Cyclopropanemethanol, 1-phenyl-
- .alpha.-Cyclopropylbenzyl alcohol
- 1-Phenyl-cyclopropanemethanol
- DTXSID901308555
- AB91941
- MFCD00001310
- cyclopropyl-phenylmethanol
- InChI=1/C10H12O/c11-8-10(6-7-10)9-4-2-1-3-5-9/h1-5,11H,6-8H2
- AKOS012177366
- AM806400
- CS-0088316
- SCHEMBL1371770
- FT-0707939
- APALRPYIDIBHQN-UHFFFAOYSA-
- DB-068511
-
- MDL: MFCD00001310
- Inchi: 1S/C10H12O/c11-8-10(6-7-10)9-4-2-1-3-5-9/h1-5,11H,6-8H2
- InChI-sleutel: APALRPYIDIBHQN-UHFFFAOYSA-N
- LACHT: OCC1(C2C=CC=CC=2)CC1
Berekende eigenschappen
- Exacte massa: 148.08900
- Monoisotopische massa: 148.088815002g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 2
- Complexiteit: 132
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.8
- Topologisch pooloppervlak: 20.2Ų
Experimentele eigenschappen
- Dichtheid: 1.102±0.06 g/cm3 (20 ºC 760 Torr),
- Kookpunt: 130 ºC (14 Torr)
- Vlampunt: 113.1±14.5 ºC,
- Brekindex: 1.5398 (589.3 nm)
- Oplosbaarheid: 略溶 (13 g/L) (25 ºC),
- PSA: 20.23000
- LogboekP: 1.71050
(1-Phenylcyclopropyl)methanol Douanegegevens
- HS-CODE:2906299090
- Douanegegevens:
中国海关编码:
2906299090概述:
2906299090 其他芳香醇. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:5.5% 普通关税:30.0%
申报要素:
品名, 成分含量, 用途
Summary:
2906299090 other aromatic alcohols。Supervision conditions:None。VAT:17.0%。Tax rebate rate:9.0%。MFN tariff:5.5%。General tariff:30.0%
(1-Phenylcyclopropyl)methanol Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM203137-1g |
(1-Phenylcyclopropyl)methanol |
31729-66-5 | 95% | 1g |
$408 | 2021-08-04 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY0348-25g |
1-phenylcyclopropanemethanol |
31729-66-5 | 95% | 25g |
$990 | 2023-09-07 | |
| Apollo Scientific | OR54390-1g |
(1-Phenylcyclopropyl)methanol |
31729-66-5 | 98% | 1g |
£111.00 | 2025-02-20 | |
| TRC | P321965-10mg |
(1-phenylcyclopropyl)methanol |
31729-66-5 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P321965-50mg |
(1-phenylcyclopropyl)methanol |
31729-66-5 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | P321965-100mg |
(1-phenylcyclopropyl)methanol |
31729-66-5 | 100mg |
$ 250.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P95820-25g |
(1-Phenylcyclopropyl)methanol |
31729-66-5 | 97% | 25g |
¥9459.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P95820-1g |
(1-Phenylcyclopropyl)methanol |
31729-66-5 | 97% | 1g |
¥1209.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P95820-5g |
(1-Phenylcyclopropyl)methanol |
31729-66-5 | 97% | 5g |
¥3159.0 | 2024-07-19 | |
| abcr | AB454718-1 g |
1-Phenylcyclopropanemethanol |
31729-66-5 | 1g |
€313.00 | 2022-03-01 |
(1-Phenylcyclopropyl)methanol Gerelateerde literatuur
-
Veejendra K. Yadav,Ashish K. Verma,Piyush Kumar,Vijaykumar Hulikal Chem. Commun. 2014 50 15457
-
2. Thermal rearrangement of N-arylmethyl- and N-alkyl-2,2-dihalogenocyclopropyl iminesShinto Kagabu,Chihaya Ando,Junko Ando J. Chem. Soc. Perkin Trans. 1 1994 739
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